molecular formula C12H11BrN2O B14903663 N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide

N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B14903663
M. Wt: 279.13 g/mol
InChI Key: RDVLWJTVRAMGJG-UHFFFAOYSA-N
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Description

N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide is an organic compound characterized by the presence of a bromine atom, a methyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide typically involves the reaction of 4-bromo-3-methylaniline with pyrrole-2-carboxylic acid. The reaction is carried out under acidic or basic conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production of by-products.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: this compound N-oxide.

    Reduction: N-(3-methylphenyl)-1H-pyrrole-2-carboxamide.

    Substitution: N-(4-amino-3-methylphenyl)-1H-pyrrole-2-carboxamide (when substituted with an amine).

Scientific Research Applications

N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it has been studied for its potential to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)benzamide
  • N-(4-bromo-3-methylphenyl)semicarbazone
  • N-(4-bromo-3-methylphenyl)-4-methoxybenzamide

Uniqueness

N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide is unique due to the presence of the pyrrole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

N-(4-bromo-3-methylphenyl)-1H-pyrrole-2-carboxamide

InChI

InChI=1S/C12H11BrN2O/c1-8-7-9(4-5-10(8)13)15-12(16)11-3-2-6-14-11/h2-7,14H,1H3,(H,15,16)

InChI Key

RDVLWJTVRAMGJG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC(=O)C2=CC=CN2)Br

Origin of Product

United States

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